

# **<sup>1</sup>H NMR and <sup>13</sup>C NMR spectrum of 3-Fluorobenzyl alcohol**

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## **Compound of Interest**

Compound Name: 3-Fluorobenzyl alcohol

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## **An In-depth Technical Guide to the <sup>1</sup>H and <sup>13</sup>C NMR Spectra of 3-Fluorobenzyl Alcohol**

This guide provides a comprehensive analysis of the <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectra of **3-Fluorobenzyl alcohol**. The data and protocols presented are intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis.

## **Spectroscopic Analysis**

The presence of a fluorine atom on the aromatic ring of benzyl alcohol introduces distinct features in its NMR spectra. The fluorine nucleus (<sup>19</sup>F), with a spin of  $I=1/2$ , couples with nearby <sup>1</sup>H and <sup>13</sup>C nuclei, leading to characteristic signal splitting. This phenomenon provides valuable structural information.

## **<sup>1</sup>H NMR Spectrum**

The <sup>1</sup>H NMR spectrum of **3-Fluorobenzyl alcohol** exhibits signals corresponding to the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region is particularly complex due to both homo-nuclear (H-H) and hetero-nuclear (H-F) spin-spin coupling.

Table 1: <sup>1</sup>H NMR Data for **3-Fluorobenzyl Alcohol**

| Signal Assignment        | Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (J) Hz |
|--------------------------|---------------------------------|--------------|--------------------------|
| H-5                      | ~6.9                            | t            | 8.5                      |
| H-4, H-6                 | 7.04–7.09                       | m            | -                        |
| H-2                      | 7.29–7.35                       | m            | -                        |
| -CH <sub>2</sub> - (C-7) | 4.64                            | s            | -                        |
| -OH                      | 2.63                            | s            | -                        |

Data acquired in CDCl<sub>3</sub> on a 500 MHz spectrometer.[\[1\]](#)

The assignments in the aromatic region are based on the expected electronic effects of the fluorine and hydroxymethyl substituents, as well as the observed coupling patterns.[\[1\]](#) The hydroxyl proton signal is a singlet and its chemical shift can be variable depending on concentration and solvent.[\[1\]](#) The benzylic methylene protons appear as a sharp singlet at 4.64 ppm.[\[1\]](#)

## <sup>13</sup>C NMR Spectrum

The proton-decoupled <sup>13</sup>C NMR spectrum is characterized by the significant influence of the fluorine atom, resulting in C-F coupling that splits the signals of the carbon atoms in the benzene ring. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms.

Table 2: <sup>13</sup>C NMR Data for **3-Fluorobenzyl Alcohol**

| Signal Assignment         | Chemical Shift ( $\delta$ ) ppm | Multiplicity | Coupling Constant (JCF) Hz |
|---------------------------|---------------------------------|--------------|----------------------------|
| -CH <sub>2</sub> OH (C-7) | 64.30                           | s            | -                          |
| C-6                       | 113.72                          | d            | 21.8                       |
| C-4                       | 114.40                          | d            | 21.2                       |
| C-2                       | 122.21                          | d            | 2.7                        |
| C-5                       | 130.01                          | d            | 8.2                        |
| C-1                       | 143.49                          | d            | 6.9                        |
| C-3                       | 163.99                          | d            | 245.4                      |

Data acquired in CDCl<sub>3</sub>.[\[1\]](#)

The carbon atom directly bonded to fluorine (C-3) exhibits a very large one-bond coupling constant (<sup>1</sup>JCF) of 245.4 Hz.[\[1\]](#) The other aromatic carbons show smaller two-bond (<sup>2</sup>JCF), three-bond (<sup>3</sup>JCF), and four-bond (<sup>4</sup>JCF) couplings.[\[1\]](#) The benzylic carbon (C-7) does not show significant coupling to fluorine.[\[1\]](#)

## Experimental Protocols

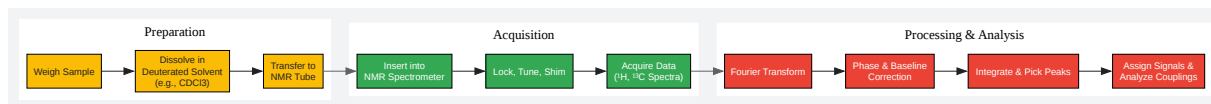
The referenced NMR data was acquired using the following methodology:

- Instrumentation: Spectra were recorded on a Bruker Avance-III spectrometer operating at a frequency of 500 MHz for <sup>1</sup>H nuclei.[\[1\]](#)
- Sample Preparation: The sample of **3-Fluorobenzyl alcohol** was dissolved in deuterated chloroform (CDCl<sub>3</sub>).
- Referencing: For <sup>1</sup>H NMR spectra, chemical shifts were measured relative to tetramethylsilane (TMS) at 0.00 ppm.[\[1\]](#) For <sup>13</sup>C NMR spectra, the residual solvent peak of CDCl<sub>3</sub> was used as the reference (77.0 ppm).[\[1\]](#)

## Visualizations

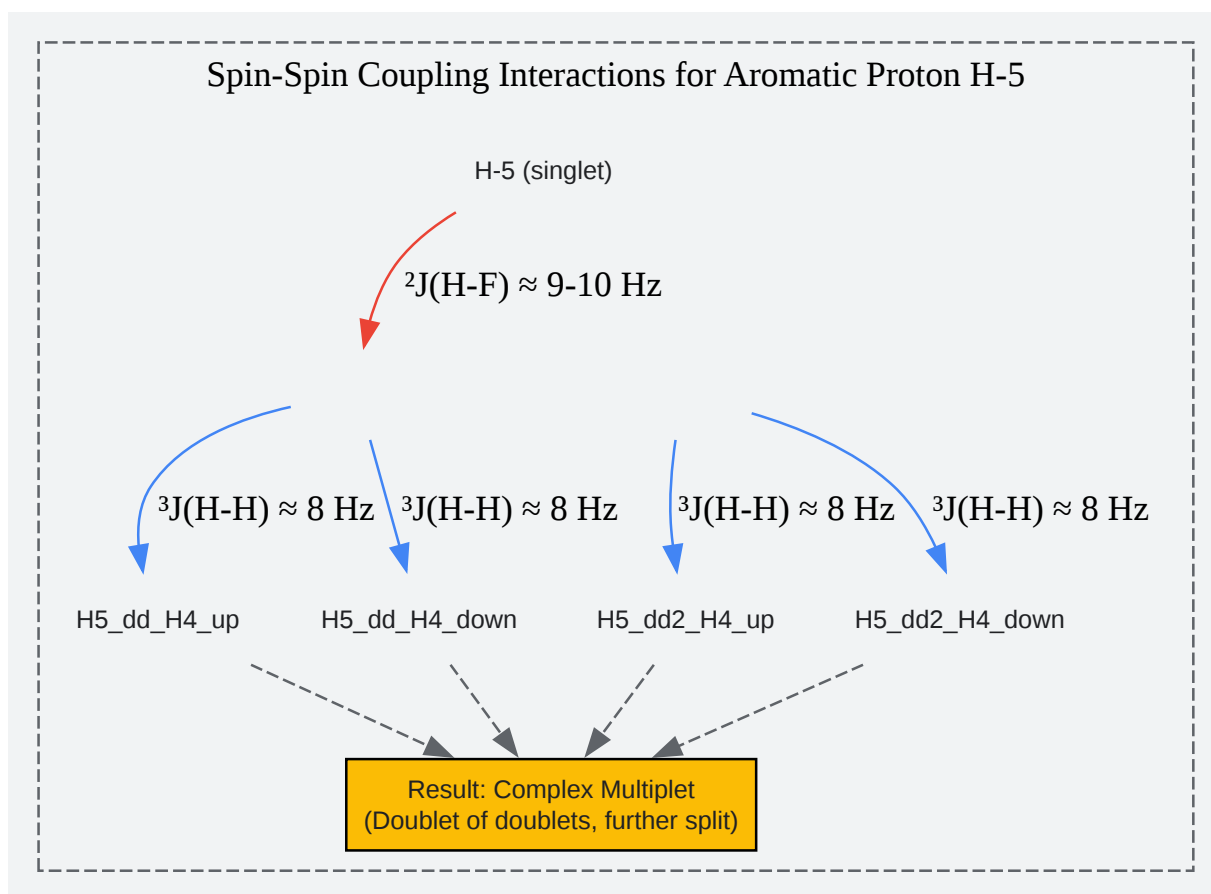
The following diagrams illustrate the molecular structure, experimental workflow, and key spectral relationships for **3-Fluorobenzyl alcohol**.

Caption: Molecular structure of **3-Fluorobenzyl alcohol** with atom numbering.



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Caption: General experimental workflow for NMR spectroscopy.



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Caption: Logical diagram of H-F and H-H coupling for the H-5 proton.

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## References

- 1. rsc.org [rsc.org]
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